molecular formula C6H12OS B13335350 (5-Methyloxolan-2-YL)methanethiol

(5-Methyloxolan-2-YL)methanethiol

Cat. No.: B13335350
M. Wt: 132.23 g/mol
InChI Key: CFFMNHUUIJMOBT-UHFFFAOYSA-N
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Description

(5-Methyloxolan-2-YL)methanethiol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a thiol group (-SH) attached to a methylene bridge, which is further connected to a 5-methyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyloxolan-2-YL)methanethiol typically involves the reaction of 5-methyloxolan-2-ylmethanol with a thiolating agent. One common method is the use of thionyl chloride (SOCl2) to convert the alcohol group into a chloromethyl intermediate, which is then reacted with sodium hydrosulfide (NaHS) to introduce the thiol group. The reaction conditions usually involve:

  • Step 1: Chlorination

    • Reactant: 5-methyloxolan-2-ylmethanol
    • Reagent: Thionyl chloride (SOCl2)
    • Solvent: Dichloromethane (CH2Cl2)
    • Temperature: Room temperature
    • Duration: 2-3 hours
  • Step 2: Thiolation

    • Reactant: Chloromethyl intermediate
    • Reagent: Sodium hydrosulfide (NaHS)
    • Solvent: Ethanol (EtOH)
    • Temperature: Reflux
    • Duration: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Methyloxolan-2-YL)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Hydrogen peroxide (H2O2), iodine (I2)
    • Conditions: Aqueous or organic solvent, mild temperature
  • Reduction

    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
    • Conditions: Anhydrous solvent, low temperature
  • Substitution

    • Reagents: Alkyl halides, acyl chlorides
    • Conditions: Basic or acidic medium, room temperature

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols

    Substitution: Thioethers, thioesters

Scientific Research Applications

(5-Methyloxolan-2-YL)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

    Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

    Medicine: Investigated for its potential as a drug precursor and in the development of thiol-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of (5-Methyloxolan-2-YL)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can interact with cysteine residues in proteins, affecting their function and activity. This interaction is crucial in redox signaling and the regulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyloxolan-2-YL)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (5-Methyloxolan-2-YL)methylamine: Contains an amine group instead of a thiol group.

    (5-Methyloxolan-2-YL)methyl chloride: Features a chloride group instead of a thiol group.

Uniqueness

(5-Methyloxolan-2-YL)methanethiol is unique due to its thiol group, which imparts distinct reactivity and chemical properties. The presence of the thiol group allows for specific interactions in redox biology and organic synthesis that are not possible with its hydroxyl, amine, or chloride analogs.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

(5-methyloxolan-2-yl)methanethiol

InChI

InChI=1S/C6H12OS/c1-5-2-3-6(4-8)7-5/h5-6,8H,2-4H2,1H3

InChI Key

CFFMNHUUIJMOBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CS

Origin of Product

United States

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